N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
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Overview
Description
Benzothiazoles are a type of organic heterobicyclic compound . They are part of a collection of rare and unique chemicals often used by early discovery researchers .
Molecular Structure Analysis
Benzothiazoles have a two-ring structure, one of which is a benzene ring and the other is a thiazole ring . The exact molecular structure of “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving benzothiazoles can vary widely depending on the specific compound and the conditions under which the reaction takes place . Without specific information on “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide”, it’s difficult to provide an accurate analysis of its chemical reactions.Scientific Research Applications
Therapeutic Potential and Anticancer Applications
N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide, as part of the benzothiazole family, has been explored for its versatile applications in pharmaceutical and medicinal chemistry. Benzothiazoles are acknowledged for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, their structural simplicity and the 2-arylbenzothiazole moiety, in particular, are under development for antitumor agents. The significance of benzothiazole derivatives in cancer treatment is highlighted by their role as potential chemotherapeutic agents. These compounds have been identified for their anticancer, antimicrobial, anti-inflammatory, and other biological activities, emphasizing their value in drug discovery and the development of therapies for various human diseases (Kamal et al., 2015; Ahmed et al., 2012).
Structural Modifications and Drug Design
Benzothiazole derivatives have been subject to structural modifications to enhance their pharmacological profiles. These modifications are aimed at developing new benzothiazoles and their conjugate systems as potential chemotherapeutics. The review on structural modifications sheds light on the promising biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for drug design and development. The exploration of heterocyclic derivatives bearing the benzothiazole moiety further underscores their significance in the search for new therapeutic agents with antitumor properties (Keri et al., 2015).
Pharmacological Activities and Medicinal Chemistry
The benzothiazole nucleus is pivotal in medicinal chemistry, owing to its incorporation into a variety of natural products and pharmaceutical agents that exhibit diverse pharmacological activities. Benzothiazoles and their derivatives have been studied for their potential in treating various diseases, highlighting their role in the development of new therapeutic agents. The extensive exploration of benzothiazoles in drug discovery reflects their growing importance and the opportunities they present for future pharmaceutical advancements (Law & Yeong, 2022).
Safety And Hazards
Future Directions
The future directions for research on benzothiazoles will likely depend on the results of ongoing studies into their properties and potential applications . Without specific information on “N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide”, it’s difficult to predict specific future directions.
properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-6-10(2)14-13(7-9)22-16(18-14)20-19-15(21)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHOLNRJVMMPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide |
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